Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate
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Overview
Description
Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro and dihydroxy groups attached to a benzoyl moiety, which is further linked to a benzoate ester. Its molecular formula is C15H11Cl2NO5, and it has a molecular weight of 356.16 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The initial step involves the nitration of a suitable benzene derivative to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The resulting amine is acylated with 3,5-dichloro-2,6-dihydroxybenzoyl chloride to form the desired amide.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the dichloro groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dichloro-4-hydroxybenzoate: Similar structure but lacks the amide linkage.
Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate: Similar structure with a methoxy group instead of hydroxyl groups
Uniqueness
Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate is unique due to the presence of both dichloro and dihydroxy groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H11Cl2NO5 |
---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C15H11Cl2NO5/c1-23-15(22)7-2-4-8(5-3-7)18-14(21)11-12(19)9(16)6-10(17)13(11)20/h2-6,19-20H,1H3,(H,18,21) |
InChI Key |
ILECMBRLIJZSPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O |
Origin of Product |
United States |
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